molecular formula C14H19N3O2S B4670777 N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide

N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide

Cat. No. B4670777
M. Wt: 293.39 g/mol
InChI Key: CCMBNHCSLOIAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide, also known as BTCA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and tumor growth. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has been found to reduce oxidative stress and improve antioxidant capacity. It has also been found to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has been found to have low toxicity and high stability. It has also been found to be effective in low concentrations. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide. It has the potential to be used in the development of new drugs and therapies for various diseases. Further studies are needed to determine its effectiveness in treating specific diseases and conditions. It also has potential applications in the field of nanotechnology, as it has been found to have anti-bacterial and anti-fungal properties. Further studies are needed to determine its mechanism of action in these areas. Additionally, further studies are needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through a series of chemical reactions and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of various diseases and has potential applications in the development of new drugs and therapies. Further studies are needed to determine its effectiveness and potential side effects in humans.

properties

IUPAC Name

N-[[(4-tert-butylbenzoyl)amino]carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-9(18)15-13(20)17-16-12(19)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,16,19)(H2,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMBNHCSLOIAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Reactant of Route 2
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Reactant of Route 4
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Reactant of Route 5
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Reactant of Route 6
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.